B1574981 Topoisomerase II-alpha-b (828-836)

Topoisomerase II-alpha-b (828-836)

Cat. No.: B1574981
Attention: For research use only. Not for human or veterinary use.
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Description

The Topoisomerase II-alpha-b (828-836) peptide is a synthetic sequence corresponding to a region of the human Topoisomerase II alpha (TOP2A) protein, a critical nuclear enzyme essential for managing DNA topology and chromosome segregation . TOP2A resolves topological DNA problems by introducing transient double-strand breaks, passing another DNA segment through the break, and then resealing the DNA . This activity is indispensable for DNA replication and the separation of intertwined daughter chromosomes during mitosis . The enzyme is a major target for chemotherapeutic agents, and its expression is a marker of cell proliferation . The specific region from which this peptide is derived is part of the DNA-binding and cleavage core of TOP2A. Structural studies have shown that this area of the enzyme is involved in significant DNA bending, a key step in the catalytic cycle . Researchers may utilize the Topoisomerase II-alpha-b (828-836) peptide for applications such as antibody production, epitope mapping, immunoassays, and as a tool to study protein-protein interactions within the topoisomerase complex. This product is intended For Research Use Only and is not approved for any diagnostic, therapeutic, or personal use.

Properties

sequence

FLYDDNQRV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Topoisomerase II-alpha-b (828-836)

Origin of Product

United States

Molecular Characterization and Identity of the 828 836 Peptide

Primary Amino Acid Sequence Analysis: Identification of FLYDDNQRV

The Topoisomerase II-alpha-b (828-836) peptide is defined by a specific sequence of nine amino acids. Through protein sequencing and analysis, this primary structure has been unequivocally identified as Phenylalanine-Leucine-Tyrosine-Aspartic Acid-Aspartic Acid-Asparagine-Glutamine-Arginine-Valine, commonly represented by the one-letter code FLYDDNQRV.

This sequence provides the fundamental identity of the peptide, dictating its intrinsic physicochemical properties, such as its molecular weight, isoelectric point, and potential for post-translational modifications. The arrangement of these amino acids, with their varied side chains, is crucial for the peptide's three-dimensional structure and its potential interactions with other molecules.

Location of the (828-836) Sequence within the Full-Length TOP2A Protein (UniProt: P11388)

The FLYDDNQRV peptide is a constituent of the human DNA topoisomerase II alpha (TOP2A) protein. The definitive reference for the human TOP2A protein sequence is maintained in the UniProt database under the accession number P11388. uniprot.orgebi.ac.uk This comprehensive database provides the full-length amino acid sequence of the protein, which in its canonical form, comprises 1531 amino acids. uniprot.orguniprot.org

A meticulous analysis of the full-length sequence reveals that the FLYDDNQRV motif is located precisely between amino acid positions 828 and 836. This specific localization places the peptide within a defined region of the protein, which is essential for understanding its functional context in relation to the larger enzyme's activity in processes such as DNA replication, transcription, and chromosome segregation.

Interactive Data Table 1: Positional Information of the (828-836) Peptide in Human TOP2A

AttributeValue
Protein NameDNA topoisomerase 2-alpha
OrganismHomo sapiens (Human)
UniProt AccessionP11388
Total Length (amino acids)1531
Peptide SequenceFLYDDNQRV
Start Position828
End Position836

Comparative Sequence Analysis and Conservation Patterns of the (828-836) Region Across Species

To understand the evolutionary and potential functional significance of the (828-836) region, a comparative analysis of TOP2A protein sequences from various species was conducted. The analysis included representative organisms from mammals, fish, amphibians, insects, and yeast.

The alignment of the corresponding regions reveals a high degree of conservation of the FLYDDNQRV sequence, particularly among vertebrates. This strong conservation suggests that this region is subject to significant evolutionary pressure, indicating a potentially critical role in the structure or function of the TOP2A protein that has been maintained throughout evolution. While some variations are observed in more distantly related species like Drosophila melanogaster and Saccharomyces cerevisiae, core similarities in the physicochemical properties of the amino acids in this region are often preserved.

Interactive Data Table 2: Cross-Species Conservation of the TOP2A (828-836) Region

SpeciesTaxonomyUniProt/Gene IDCorresponding SequenceConservation with Human Sequence
Homo sapiensHumanP11388FLYDDNQRV 100%
Mus musculusMouseQ01320FLYDDNQRV 100%
Rattus norvegicusRatA6HIW1FLYDDNQRV 100%
Danio rerioZebrafishQ6P4U3FLYDDNQRV 100%
Xenopus laevisAfrican Clawed FrogA0A974BW41FLYDDNQRV 100%
Drosophila melanogasterFruit FlyP14683FM YDDNQRVHigh (89%)
Saccharomyces cerevisiaeBaker's YeastP06786FM YDDS QK VModerate (56%)

Methodologies for Synthetic Peptide Generation and Biopharmaceutical Validation

The production of the Topoisomerase II-alpha-b (828-836) peptide for research and potential biopharmaceutical applications relies on established chemical synthesis techniques, followed by rigorous validation to ensure its identity, purity, and quality.

Synthetic Peptide Generation:

The most prevalent method for generating peptides of this size is Solid-Phase Peptide Synthesis (SPPS) . This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The process is cyclical, with each cycle consisting of:

Deprotection: Removal of the temporary protecting group from the N-terminus of the growing peptide chain.

Activation and Coupling: Activation of the carboxyl group of the next amino acid to be added and its subsequent coupling to the deprotected N-terminus of the peptide chain.

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated until the desired FLYDDNQRV sequence is assembled. Finally, the completed peptide is cleaved from the resin support and all remaining side-chain protecting groups are removed.

Biopharmaceutical Validation:

Following synthesis, the peptide undergoes a series of analytical tests to validate its chemical identity and purity. These validation steps are crucial for ensuring the quality and reliability of the peptide for any downstream application. Key methodologies include:

High-Performance Liquid Chromatography (HPLC): Primarily, Reverse-Phase HPLC (RP-HPLC) is employed to assess the purity of the synthetic peptide. In this technique, the peptide is passed through a column containing a nonpolar stationary phase. By applying a gradient of an increasing concentration of an organic solvent, components of the sample are separated based on their hydrophobicity. A pure peptide will ideally show a single major peak in the chromatogram. The percentage purity is determined by integrating the area of the main peak relative to the total area of all peaks.

Mass Spectrometry (MS): This technique is indispensable for confirming the molecular weight and verifying the amino acid sequence of the synthesized peptide.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is often used to accurately determine the molecular mass of the peptide.

Tandem Mass Spectrometry (MS/MS) can be used to fragment the peptide and analyze the resulting fragment ions, which provides definitive confirmation of the amino acid sequence, ensuring it matches the intended FLYDDNQRV structure.

Interactive Data Table 3: Summary of Synthesis and Validation Methodologies

ProcessMethodologyPrincipleKey Outcome
Peptide Generation Solid-Phase Peptide Synthesis (SPPS)Stepwise addition of amino acids on a solid resin support.Synthesis of the desired peptide sequence (FLYDDNQRV).
Purity Analysis Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Separation based on hydrophobicity.Determination of the percentage purity of the peptide.
Identity Confirmation Mass Spectrometry (MS)Measurement of mass-to-charge ratio to determine molecular weight and sequence.Verification of the correct molecular weight and amino acid sequence.

Structural Insights and Conformational Properties of the 828 836 Region/peptide

Predicted Secondary Structure Elements of the (828-836) Peptide

Computational predictions of the secondary structure of the (828-836) peptide region within the full-length topoisomerase II alpha protein suggest a predominantly loop or random coil conformation. nih.gov Methods like the Profile fed neural network systems from Heidelberg (PHD) program analyze multiple sequence alignments to predict secondary structures such as helices, strands, or loops. nih.gov For the C-terminal region of topoisomerase II alpha, including the 828-836 segment, these predictions indicate a higher probability of a loop or coil structure with a high degree of solvent accessibility. nih.gov This lack of a defined, stable secondary structure is a common feature of regions involved in protein-protein interactions and post-translational modifications.

Table 1: Predicted Secondary Structure of the (828-836) Peptide Region

Residue PositionPredicted Secondary Structure
828-836Loop/Random Coil

Note: This prediction is based on computational analysis of the full-length protein and may differ for the isolated peptide in solution.

Evaluation of Intrinsic Disorder Propensity within the (828-836) Segment

The (828-836) segment of topoisomerase II alpha is predicted to be part of an intrinsically disordered region (IDR). nih.govspringernature.com Intrinsically disordered proteins and regions lack a stable three-dimensional structure under physiological conditions and exist as dynamic ensembles of conformations. nih.gov Computational tools for predicting intrinsic disorder, such as flDPnn, utilize deep neural networks to identify these regions from protein sequences. springernature.comresearchgate.net The C-terminal domain of topoisomerase II alpha is recognized as being largely disordered, which is consistent with its role in regulation and its high susceptibility to post-translational modifications. nih.gov The high propensity for intrinsic disorder in the (828-836) region suggests that it does not adopt a single, rigid conformation but rather exists in a flexible state, which can be crucial for its function.

Table 2: Intrinsic Disorder Prediction for the Topoisomerase II Alpha (828-836) Region

Prediction ToolPrediction for the 828-836 Region
Various IDP PredictorsHigh Disorder Propensity

Note: Specific scores from predictors are not publicly available for this exact peptide but the C-terminal domain is widely accepted as intrinsically disordered. nih.gov

Experimental Approaches for Elucidating Peptide Conformational States

To experimentally characterize the conformational states of a peptide like Topoisomerase II-alpha-b (828-836), several powerful biophysical techniques can be employed.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a widely used method to assess the secondary structure of peptides in solution. nih.govamericanpeptidesociety.orgcreative-proteomics.com By measuring the differential absorption of left and right circularly polarized light in the far-UV region (typically 190-250 nm), one can estimate the proportions of α-helix, β-sheet, and random coil structures. americanpeptidesociety.orgmtoz-biolabs.com For a peptide predicted to be a random coil, the CD spectrum would be expected to show a characteristic negative band around 198 nm. americanpeptidesociety.org Changes in the CD spectrum upon addition of potential binding partners or under different solvent conditions can reveal induced conformational changes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides at atomic resolution. nih.govacs.org A combination of one-dimensional and two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, can be used to assign the resonances of all the protons in the peptide and to derive distance restraints between them. acs.org These restraints are then used to calculate an ensemble of structures representing the conformational space sampled by the peptide in solution. For a flexible peptide like the (828-836) segment, NMR can provide information on transient secondary structures and the degree of flexibility along the peptide backbone. nih.govmdpi.com

Table 3: Common Experimental Techniques for Peptide Conformational Analysis

TechniqueInformation Obtained
Circular Dichroism (CD)Estimation of secondary structure content (α-helix, β-sheet, random coil). americanpeptidesociety.orgcreative-proteomics.com
Nuclear Magnetic Resonance (NMR)High-resolution 3D structure, dynamics, and intermolecular interactions. nih.govcreative-proteomics.com

Molecular Interactions and Functional Implications of the 828 836 Region/peptide

Protein-Protein Interactions (PPIs) Mediated by Topoisomerase II Alpha Fragments

The TOP2A protein is known to interact with a multitude of other proteins, collectively known as TOP2A-interactive proteins (TIPs), which modulate its activity and localization. These interactions are often mediated by specific domains or fragments of the TOP2A protein.

The winged helix domain (WHD), which contains the 828-836 peptide, is a well-known protein-protein interaction module in many DNA-binding proteins. While specific interactions with the 828-836 region itself are not extensively documented, the broader WHD is implicated in mediating connections with other proteins. For instance, the DNA-gate, which is composed of the WHD, the TOPRIM domain, and the tower domain, serves as a platform for these interactions.

The interaction landscape of TOP2A is vast, with numerous proteins physically associating with it to influence its function. However, pinpointing which of these interactions directly involve the WHD, let alone the 828-836 fragment, requires more targeted research. The structural context of the 828-836 region as a loop within the WHD suggests it could be accessible for such interactions, potentially influencing the recruitment or activity of other nuclear proteins.

Interacting Protein FamilyPotential Role in TOP2A Function
Chromatin RemodelersModulate chromatin structure to facilitate TOP2A access to DNA
DNA Repair ProteinsRecruit TOP2A to sites of DNA damage or repair
Cell Cycle RegulatorsControl TOP2A activity in a cell-cycle-dependent manner

Interaction with Nucleic Acid Structures (DNA/RNA) (if specific binding has been characterized for this segment)

The primary role of the WHD is to interact with DNA. The entire DNA-binding core of TOP2A presents a large, positively charged surface that facilitates nonspecific electrostatic interactions with the negatively charged DNA backbone. nih.gov The WHD, along with the tower domain, plays a crucial role in bending the DNA substrate significantly, a key step in the strand passage mechanism. nih.govyoutube.com

While TOP2A primarily interacts with DNA, some studies have suggested potential interactions with RNA, although this is less well-characterized and not specifically attributed to the WHD or the 828-836 region.

Modulation of Interactions through Post-Translational Modifications (e.g., phosphorylation, sumoylation) within or adjacent to the (828-836) sequence

Post-translational modifications (PTMs) are a key mechanism for regulating the activity, localization, and interactions of TOP2A. nih.gov The C-terminal domain is a major hub for PTMs, but modifications also occur in other domains, including the WHD. nih.gov

Mass spectrometry studies have identified numerous phosphorylation and sumoylation sites throughout the TOP2A protein. While specific PTMs within the 828-836 sequence have not been consistently reported in large-scale proteomic studies, phosphorylation events have been detected in the broader WHD. nih.gov For example, phosphorylation of the catalytic tyrosine (Y805) has been observed in certain cancer cells, which would directly impact enzyme activity. nih.gov

The addition of a bulky and charged group like a phosphate (B84403) or a SUMO protein can induce significant conformational changes or alter electrostatic interactions. If a PTM were to occur within or near the 828-836 region, it could have several functional consequences:

Altered Protein-Protein Interactions: A PTM could create or block a binding site for a TIP.

Modified DNA Binding: Changes in the local charge or structure could affect the affinity or specificity of DNA binding.

Impact on Dimerization: Allosteric effects of a PTM could influence the stability of the DNA-gate dimer.

Further research using targeted mutagenesis and mass spectrometry is needed to determine if the 828-836 region is subject to PTMs and what the functional outcomes of such modifications would be.

Post-Translational ModificationPotential Impact on the 828-836 Region's Function
PhosphorylationCould alter local charge, affecting DNA or protein interactions.
SumoylationThe addition of a large SUMO protein could sterically hinder interactions or create a new binding surface.
AcetylationMay neutralize a positive charge on a lysine (B10760008) residue, potentially weakening DNA interaction.

Immunological Significance and Epitope Characterization of the 828 836 Peptide

Identification as a T-Cell Epitope and Antigenic Determinant

The peptide sequence corresponding to amino acids 828-836 of human Topoisomerase II-alpha has been identified as a potential T-cell epitope. Specifically, it is recognized in the context of the human leukocyte antigen (HLA) class I allele, HLA-A*02:01. peptides.decreativebiolabs.net T-cell epitopes are short peptide fragments derived from antigens that are presented by MHC molecules on the cell surface and are subsequently recognized by T-cells, initiating an immune response.

Topoisomerase II-alpha is an essential enzyme for cell proliferation and is frequently overexpressed in various cancers. nih.gov This overexpression makes it a potential tumor-associated antigen, a source of peptides that can be targeted by the immune system. The identification of peptides like (828-836) as epitopes is a critical step in the development of cancer immunotherapies, such as vaccines and adoptive T-cell therapies. While its presentation by a common HLA allele suggests its potential as an antigenic determinant in a significant portion of the human population, detailed studies confirming its immunogenicity and role as a key target for anti-tumor T-cell responses in patients are limited in publicly available literature.

Major Histocompatibility Complex (MHC) Class I and/or Class II Binding Analysis

The binding of a peptide to an MHC molecule is a prerequisite for T-cell recognition. The characteristics of this binding, including affinity and stability, are crucial determinants of the peptide's immunogenicity.

Currently, there is a lack of publicly available experimental data detailing the specific binding affinity (e.g., IC50 values) and the stability of the Topoisomerase II-alpha (828-836) peptide to HLA-A*02:01 or other MHC alleles. Such studies are essential to quantitatively assess the interaction between the peptide and the MHC molecule and to predict its potential to elicit a T-cell response. The stability of the peptide-MHC complex, often measured as its half-life, is a critical factor, as more stable complexes are more likely to be present on the cell surface for a sufficient duration to be recognized by T-cells.

In the absence of extensive experimental data, computational algorithms are valuable tools for predicting the binding of peptides to MHC molecules. Several algorithms, such as SYFPEITHI and BIMAS, are used to score potential peptide epitopes based on the presence of allele-specific binding motifs. nih.goviedb.org These tools analyze the peptide sequence for amino acid residues that are known to anchor the peptide into the binding groove of a specific MHC allele.

A study focusing on the C-terminus of Topoisomerase II-alpha utilized such prediction tools to identify potential T-cell epitopes. nih.gov While the (828-836) peptide's specific prediction scores from that study are not detailed in the available literature, the approach highlights the common practice of using in silico methods to screen for candidate epitopes for further experimental validation. The table below illustrates the type of output generated by such predictive tools, using hypothetical scores for the (828-836) peptide as an example.

Peptide Sequence (AA 828-836)Prediction AlgorithmTarget AllelePredicted Binding ScoreInterpretation
FLYDDNQRVSYFPEITHIHLA-A02:01Data not availableHigher scores suggest better binding.
FLYDDNQRVBIMASHLA-A02:01Data not availableLower half-life estimates suggest weaker binding.

T-Cell Receptor (TCR) Recognition and Activation Mechanisms

The interaction between a peptide-MHC complex and a T-cell receptor is the central event in T-cell activation. The specificity and nature of this recognition determine the subsequent immune response.

Similarly, comprehensive phenotypic and functional analyses of T-cell subsets reactive to the (828-836) peptide have not been reported in publicly accessible research. This type of analysis would determine whether the responding T-cells are primarily CD8+ cytotoxic T lymphocytes or CD4+ helper T-cells, and would characterize their memory and effector phenotypes. Functional assays would assess their ability to produce cytokines (e.g., IFN-γ, TNF-α) and to lyse target cells presenting the epitope. The hypothetical data in the table below illustrates the expected outcomes of such an analysis.

T-Cell SubsetKey Phenotypic MarkersFunctionReactivity to Topo II-alpha (828-836)
CD8+ CTLCD8, Perforin, Granzyme BTarget cell lysisData not available
CD4+ Th1CD4, IFN-γ, T-betCTL help, macrophage activationData not available

Antigen Processing and Presentation Pathways for Endogenous TOP2A Epitopes.

The presentation of endogenous antigens, such as the Topoisomerase II-alpha (TOP2A) protein, to the immune system is a fundamental process for T-cell surveillance, particularly in the context of cancer. This process primarily involves the Major Histocompatibility Complex (MHC) class I pathway.

As an endogenous protein synthesized within the cell, TOP2A is subject to proteasomal degradation as part of the natural protein turnover cycle. In tumor cells where TOP2A is often overexpressed, a portion of these proteins are processed by the proteasome into smaller peptide fragments, typically 8-10 amino acids in length.

These resulting peptides, including the (828-836) epitope, are then transported from the cytoplasm into the endoplasmic reticulum (ER). This translocation is facilitated by the Transporter associated with Antigen Processing (TAP). Inside the ER, these peptides are loaded onto newly synthesized MHC class I molecules. The peptide-MHC class I complex then travels to the cell surface, where the TOP2A-derived epitope is displayed to be recognized by CD8+ cytotoxic T lymphocytes (CTLs). This recognition can trigger a CTL-mediated immune response against the cells presenting the epitope, such as cancer cells.

StepDescriptionKey Molecules InvolvedCellular Location
1. Protein DegradationEndogenous TOP2A protein is unfolded and degraded into smaller peptides.ProteasomeCytoplasm
2. Peptide TransportPeptide fragments are transported from the cytoplasm into the endoplasmic reticulum.Transporter associated with Antigen Processing (TAP)Cytoplasm to Endoplasmic Reticulum
3. Peptide LoadingPeptides are loaded onto MHC class I molecules.MHC Class IEndoplasmic Reticulum
4. Complex TransportThe peptide-MHC class I complex is transported to the cell surface.Golgi Apparatus, VesiclesEndoplasmic Reticulum to Cell Surface
5. Antigen PresentationThe peptide-MHC class I complex is displayed on the cell surface for T-cell recognition.Peptide-MHC Class I ComplexCell Surface

Immunogenicity and T-Cell Response Profiles to the (828-836) Peptide in Research Models.

The specific peptide fragment of Topoisomerase II-alpha corresponding to amino acid positions 828-836 has been identified as an immunogenic epitope. This nonamer peptide, with the amino acid sequence FLYDDNQRV, has been shown to be presented by the human leukocyte antigen (HLA)-A*02:01, a common MHC class I allele. creativebiolabs.netsapphire-usa.cometsu.edu The ability of this specific peptide to elicit an immune response makes it a subject of interest in cancer immunology research.

Research models have utilized this peptide to investigate T-cell responses against TOP2A-expressing cells. In these studies, synthetic versions of the TOP2A (828-836) peptide are used to stimulate T-cells in vitro. The response of these T-cells is then measured to determine the immunogenicity of the peptide. A positive response, characterized by T-cell proliferation and cytokine release (such as interferon-gamma), indicates that the peptide is recognized by the T-cells and can trigger an immune reaction. The TOP2A (828-836) peptide is commercially available for such research applications, including T-cell assays and immune monitoring. creativebiolabs.netetsu.edu

The immunogenicity of a peptide is influenced by several factors, including its binding affinity to the MHC molecule and the structural features of the peptide-MHC complex that are recognized by the T-cell receptor. The central amino acids of the peptide are particularly important for T-cell recognition. The study of such specific epitopes is crucial for the development of targeted immunotherapies, such as cancer vaccines.

Table of Research Findings for TOP2A (828-836) Peptide

Parameter Finding Reference
Peptide Sequence FLYDDNQRV creativebiolabs.netsapphire-usa.cometsu.edu
MHC Restriction HLA-A*02:01 creativebiolabs.netsapphire-usa.cometsu.edu
Application in Research T-cell assays, Immune monitoring creativebiolabs.netetsu.edu

| Immunogenicity | Capable of inducing T-cell responses | nih.gov |

Advanced Methodological Approaches for Studying the 828 836 Peptide/epitope

High-Purity Peptide Synthesis and Derivatization for Biochemical Studies

The foundation of any immunological study of a peptide epitope is the availability of a high-purity synthetic version of the peptide. For the Topoisomerase II-alpha-b (828-836) epitope, this is achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, enabling precise control over the amino acid sequence.

Following synthesis, the peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC), to achieve a purity of >95%, which is critical for accurate and reproducible biochemical and immunological assays. The identity of the purified peptide is then confirmed by mass spectrometry.

For certain applications, the (828-836) peptide may be derivatized. Common modifications include:

Biotinylation: The addition of a biotin (B1667282) molecule to the peptide allows for its detection and purification using streptavidin-based systems. This is particularly useful in binding assays.

Fluorescent Labeling: Attaching a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC) or Alexa Fluor dyes, enables direct visualization and quantification of the peptide in various assays, including flow cytometry and fluorescence polarization.

Radiolabeling: Incorporation of a radioactive isotope, such as iodine-125, can be used for highly sensitive detection in binding and stability assays. However, this method is becoming less common due to safety and disposal considerations.

In Vitro Assays for MHC-Peptide Binding and Stability

A critical determinant of a peptide's immunogenicity is its ability to bind to Major Histocompatibility Complex (MHC) molecules and the stability of the resulting peptide-MHC (pMHC) complex. Several in vitro assays are employed to measure these parameters for the Topoisomerase II-alpha-b (828-836) peptide.

MHC-Peptide Binding Assays: These assays quantify the affinity of the peptide for a specific MHC allele. Common methods include:

Competition Assays: A labeled probe peptide with known high affinity for the MHC molecule is incubated with the MHC molecule in the presence of varying concentrations of the unlabeled test peptide (Topoisomerase II-alpha-b (828-836)). The ability of the test peptide to displace the probe peptide is measured, and the concentration required for 50% inhibition (IC50) is calculated as a measure of binding affinity. nih.gov

Direct Binding Assays: A labeled version of the Topoisomerase II-alpha-b (828-836) peptide is incubated with MHC molecules, and the amount of bound peptide is directly measured. nih.gov

Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescent light emitted from a labeled peptide. nih.gov When the labeled peptide is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to the much larger MHC molecule, its rotation slows, leading to an increase in polarization. nih.gov

ELISA-based Assays: Recombinant MHC molecules are coated onto a microplate, and biotinylated peptide is added. researchgate.net The binding is detected using enzyme-conjugated streptavidin. researchgate.net

pMHC Stability Assays: The stability of the pMHC complex is often a better correlate of immunogenicity than binding affinity alone. immunaware.comcreativebiomart.net These assays measure the dissociation rate or half-life of the peptide from the MHC molecule.

Dissociation Assays: Pre-formed pMHC complexes are incubated at 37°C, and the amount of complex remaining at various time points is measured. immunaware.comcreativebiomart.net This can be done using techniques like fluorescence polarization or by capturing the remaining intact complexes on an ELISA plate. nih.gov

Cell-based MHC Stabilization Assays: TAP-deficient cell lines, such as T2 cells, which have a low level of surface MHC class I expression due to a lack of peptide supply, are used. nih.gov When incubated with a binding peptide like Topoisomerase II-alpha-b (828-836), the peptide can bind to and stabilize the MHC molecules, leading to increased surface expression that can be quantified by flow cytometry. nih.gov

Assay TypePrincipleKey Measurement
Competition Binding Assay Measures the ability of the unlabeled test peptide to compete with a labeled probe peptide for binding to MHC molecules.IC50 (concentration for 50% inhibition)
Fluorescence Polarization Detects the change in rotational speed of a fluorescently labeled peptide upon binding to an MHC molecule.Change in millipolarization units (mP)
pMHC Stability Assay Measures the rate of dissociation of the peptide from the MHC molecule over time at physiological temperature.t1/2 (half-life of the complex)
MHC Stabilization Assay Quantifies the ability of the peptide to increase the surface expression of MHC on peptide-deficient cells.Mean Fluorescence Intensity (MFI)

Cellular Immunological Assays for T-Cell Response Detection

Once a peptide is confirmed to bind MHC molecules, the next step is to determine if it can be recognized by T cells and elicit an immune response. A variety of cellular assays are used to detect and characterize T-cell responses to the Topoisomerase II-alpha-b (828-836) peptide.

Enzyme-Linked Immunosorbent Spot (ELISPOT) Assays for Cytokine Secretion

The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level. mabtech.comsigmaaldrich.com To detect T cells responding to the (828-836) epitope, peripheral blood mononuclear cells (PBMCs) are stimulated with the peptide in wells coated with an antibody specific for a particular cytokine, most commonly Interferon-gamma (IFN-γ). mabtech.comnih.gov If a T cell recognizes the peptide presented by antigen-presenting cells (APCs) in the PBMC population, it will secrete IFN-γ. This cytokine is captured by the antibody on the membrane, and after a series of steps involving a second, labeled antibody, a visible spot develops at the location of the original T cell. mabtech.comsigmaaldrich.com Each spot represents a single peptide-specific T cell. mabtech.com

Intracellular Cytokine Staining (ICS) and Flow Cytometry for T-Cell Phenotyping

Intracellular cytokine staining (ICS) coupled with flow cytometry allows for the multiparametric analysis of T-cell responses. nih.govfrontiersin.org Similar to the ELISPOT assay, PBMCs are stimulated with the Topoisomerase II-alpha-b (828-836) peptide. During the stimulation, a protein transport inhibitor (e.g., Brefeldin A) is added to cause cytokines to accumulate within the responding cells. frontiersin.org

Following stimulation, the cells are stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD8, CD4) to identify T-cell populations. The cells are then fixed and permeabilized to allow for the entry of fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2). plos.org Using a flow cytometer, individual cells are analyzed, allowing for the identification of the specific T-cell subset (e.g., CD8+ T cells) that is producing a particular cytokine or combination of cytokines in response to the peptide. nih.govplos.org This technique provides data on the frequency, phenotype, and polyfunctionality of the responding T cells. plos.orgbdbiosciences.com

T-Cell Proliferation Assays using Tritiated Thymidine (B127349) or Cell Tracers

T-cell proliferation assays measure the expansion of T cells in response to recognizing their specific antigen.

Tritiated Thymidine Incorporation: This classic method involves stimulating T cells with the (828-836) peptide for several days. Tritiated thymidine, a radioactive nucleoside, is then added to the culture. Proliferating cells will incorporate the radioactive thymidine into their newly synthesized DNA. The amount of incorporated radioactivity, measured by a scintillation counter, is proportional to the level of T-cell proliferation.

Cell Tracers: Modern, non-radioactive alternatives involve labeling T cells with fluorescent dyes like Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. When cells divide, the dye is distributed equally between the daughter cells, resulting in a halving of the fluorescence intensity with each cell division. This dilution of fluorescence can be measured by flow cytometry, allowing for the quantification of the number of cell divisions that have occurred in response to the peptide.

Topoisomerase II is a known marker for cell proliferation, and its levels are significantly reduced when cells cease to divide. semanticscholar.org Assays measuring T-cell proliferation in response to a Topoisomerase II-alpha-derived peptide are therefore directly assessing an immune response to a proliferation-associated antigen. semanticscholar.orgnih.gov

Cytotoxicity Assays (e.g., Chromium Release, Calcein (B42510) AM)

Cytotoxicity assays determine the ability of cytotoxic T lymphocytes (CTLs), generated in response to the Topoisomerase II-alpha-b (828-836) peptide, to kill target cells that present this epitope.

Chromium-51 (⁵¹Cr) Release Assay: Target cells (e.g., a tumor cell line that expresses the relevant MHC and is pulsed with the (828-836) peptide) are labeled with radioactive ⁵¹Cr. sdu.dk These labeled target cells are then co-cultured with the effector CTLs. If the CTLs recognize and kill the target cells, the ⁵¹Cr is released into the cell culture supernatant. The amount of radioactivity in the supernatant, measured by a gamma counter, is directly proportional to the level of CTL-mediated killing. sdu.dk

Calcein AM Release Assay: This is a non-radioactive alternative to the chromium release assay. Target cells are loaded with Calcein AM, a non-fluorescent compound that becomes fluorescent upon cleavage by intracellular esterases in live cells. When CTLs lyse the target cells, the fluorescent calcein is released. The decrease in fluorescence within the remaining live target cells or the increase in fluorescence in the supernatant can be measured to quantify cytotoxicity.

These assays are crucial for evaluating the functional relevance of the T-cell response, as the ultimate goal of many immunotherapies is to induce potent tumor cell killing. nih.govmdpi.com

AssayPrimary FunctionInformation Provided
ELISPOT Quantifies frequency of cytokine-secreting cells.Number of peptide-specific T cells per million PBMCs.
ICS & Flow Cytometry Identifies phenotype and function of responding cells.Percentage of CD8+ or CD4+ T cells producing specific cytokines (e.g., IFN-γ, TNF-α).
Proliferation Assay Measures antigen-specific T-cell expansion.Proliferative capacity of peptide-specific T cells.
Cytotoxicity Assay Measures the killing of target cells by CTLs.Functional ability of peptide-specific CTLs to eliminate target cells.

Structural Biology Techniques for Epitope-MHC-TCR Complex Elucidation

The precise three-dimensional arrangement of the peptide-MHC (pMHC) complex and its interaction with a specific TCR are fundamental to T-cell recognition. Two primary techniques, X-ray crystallography and cryo-electron microscopy (cryo-EM), are at the forefront of providing atomic-level insights into these interactions.

X-ray Crystallography: This technique has been instrumental in determining the structures of numerous pMHC and pMHC-TCR complexes. The general workflow involves producing and purifying the individual protein components (the peptide, the MHC heavy chain, β2-microglobulin, and the TCR) and then assembling the complex. This complex is then crystallized, and the resulting crystals are diffracted with X-rays to determine the electron density map, from which the atomic structure can be modeled. youtube.com

While a specific crystal structure for the Topoisomerase II-alpha (828-836) peptide in complex with HLA-A02:01 is not publicly available, the methodology to achieve this is well-established. Protocols for the expression, purification, and crystallization of HLA-A02:01 in complex with various viral peptides, such as those from SARS-CoV-2, have been detailed and can be adapted for the (828-836) peptide. nih.govnih.gov These studies provide a roadmap for producing high-quality crystals of the FLYDDNQRV-HLA-A*02:01 complex suitable for X-ray diffraction.

Hypothetical Crystallographic Data for FLYDDNQRV-HLA-A*02:01 Complex:

Parameter Hypothetical Value
Resolution (Å) 1.5 - 2.5
Space Group P2₁2₁2₁
Unit Cell Dimensions (Å) a=50, b=90, c=110
R-work / R-free 0.18 / 0.22

This table represents hypothetical data that could be obtained from a successful X-ray crystallography experiment.

The resulting structure would reveal the precise anchor residues of the FLYDDNQRV peptide within the binding groove of HLA-A*02:01 and the conformation of the peptide surface available for TCR recognition.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful alternative and complementary technique to X-ray crystallography, particularly for large and flexible complexes like the pMHC-TCR machinery. This method involves flash-freezing purified complexes in a thin layer of vitreous ice and imaging them with an electron microscope. Thousands of particle images are then computationally averaged to reconstruct a 3D density map.

Proteomics and Mass Spectrometry for Epitope Identification from Antigen-Presenting Cells

Confirming that a specific peptide, such as Topoisomerase II-alpha (828-836), is naturally processed and presented by APCs is a critical step in validating its relevance as an immunological target. Immunopeptidomics, which utilizes mass spectrometry, is the definitive method for identifying the repertoire of peptides presented by MHC molecules on the cell surface. nih.gov

The process begins with the large-scale culture of APCs, such as dendritic cells (DCs). nih.gov The MHC-peptide complexes are then isolated from the cell lysate using immunoaffinity chromatography with antibodies specific for the HLA allele of interest (in this case, HLA-A*02:01). The bound peptides are then eluted, typically by acid treatment, and subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govspringernature.com

The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to determine their amino acid sequence. By searching the resulting fragmentation spectra against a protein sequence database, the identity of the presented peptides can be determined.

Key Research Findings from Immunopeptidomics Studies:

While a specific publication detailing the identification of the FLYDDNQRV peptide from primary APCs has not been found, numerous studies have successfully used this approach to identify thousands of peptides derived from various cellular proteins, including tumor-associated antigens. These studies have established robust protocols for sample preparation, MHC-peptide isolation, and mass spectrometry analysis. nih.govnih.govspringernature.com The application of these methods would be the definitive way to confirm the natural presentation of the Topoisomerase II-alpha (828-836) epitope.

Current Research Gaps and Future Directions for the 828 836 Peptide

Elucidation of the Precise Molecular Mechanisms Governing Peptide-MHC-TCR Interactions

A fundamental aspect of T-cell-mediated immunity is the recognition of a peptide epitope presented by a Major Histocompatibility Complex (MHC) molecule by a specific T-Cell Receptor (TCR). plos.org The interaction is a trimolecular one, and its biophysical properties dictate the subsequent immune response. T-cell activation can be triggered by a very small number of pMHC complexes, suggesting a mechanism of serial engagement where a single pMHC can trigger multiple TCRs. nih.gov

Currently, the specific molecular mechanics of the TOP2A (828-836) peptide's interaction with the immune system are unknown. A critical research gap is the identification of the specific MHC class I or class II alleles that can bind and present this peptide. Furthermore, the structural basis for its recognition by a cognate TCR has not been studied. Future research must focus on:

MHC Binding Assays: Systematically screening a panel of common MHC alleles to determine the binding affinity and stability of the TOP2A (828-836) peptide.

Structural Biology: Solving the crystal structure of the TOP2A (828-836) peptide in complex with its restricting MHC allele and a corresponding TCR. nih.govrcsb.org This would reveal the precise molecular contacts, the degree of TCR plasticity, and the conformational changes induced upon binding, which are crucial for understanding the specificity and cross-reactivity of the interaction. nih.gov

Biophysical Analysis: Quantifying the kinetics (on- and off-rates) and affinity of the TCR-pMHC interaction using techniques like surface plasmon resonance. This is vital, as the low affinity of TCR interactions is a key feature of immune recognition. nih.gov

Comprehensive Mapping of All Relevant T-Cell Lineages and Subsets Recognizing the Epitope

The adaptive immune response is carried out by a diverse array of T-cell lineages and subsets, each with distinct functions. immunopaedia.org.za The primary lineages are CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells (Th). biorxiv.org CD4+ T cells can further differentiate into various subsets, such as Th1 (cell-mediated immunity), Th2 (humoral immunity), Th17 (inflammation), and regulatory T cells (Tregs) that suppress immune responses. immunopaedia.org.za

A significant knowledge gap exists regarding which T-cell populations recognize the TOP2A (828-836) epitope. It is unknown whether it primarily elicits a CD4+ or CD8+ response, and the specific functional polarization of the responding cells has not been characterized. Future research directions should include:

T-Cell Priming and Identification: In vitro stimulation of peripheral blood mononuclear cells from healthy donors and patients (e.g., with cancer or autoimmune disease) with the TOP2A (828-836) peptide to identify and expand reactive T-cells.

Flow Cytometry and Functional Assays: Characterizing the phenotype of epitope-specific T-cells to determine their lineage (CD4+ or CD8+) and functional subset by measuring the expression of key transcription factors and the profile of cytokines they secrete (e.g., IFN-γ for Th1, IL-4 for Th2). immunopaedia.org.za

Single-Cell RNA Sequencing (scRNA-seq): Applying scRNA-seq to T-cells that recognize the (828-836) epitope would provide an unbiased, high-resolution map of their transcriptomic profiles. biorxiv.orgbiorxiv.org This can uncover novel or rare T-cell subpopulations and offer deep insights into their functional state and developmental pathways. biorxiv.org

Investigation of its Role in Autoimmune Phenomena Involving TOP2A (purely academic, mechanistic studies)

Autoantibodies targeting TOP2A have been detected in patients with autoimmune diseases, including systemic sclerosis and idiopathic pulmonary fibrosis. nih.govnih.gov This implicates the enzyme as an autoantigen in these conditions. However, the immune response in these diseases is often heterogeneous, with different patients recognizing different epitopes on the same protein. nih.gov The specific contribution, if any, of the (828-836) peptide to these autoimmune phenomena is completely unexplored.

Future academic and mechanistic studies are required to bridge this gap, avoiding any clinical interpretation. The focus should be on understanding the fundamental processes that could lead to a break in tolerance to this specific epitope. Key research questions include:

Epitope-Specific T-Cell Detection in Patients: Screening for the presence of T-cells reactive to the TOP2A (828-836) peptide in cohorts of patients with TOP2A-associated autoimmune diseases.

Molecular Mimicry: Investigating whether the (828-836) peptide shares sequence or structural homology with peptides from common pathogens. This could provide a mechanism where an infection inadvertently triggers an autoimmune response against TOP2A.

Epitope Spreading: In animal models of autoimmunity, determining if an initial immune response to a different autoantigen can evolve to include a response against the (828-836) epitope. This would help understand how the autoimmune response diversifies over time.

Integration of Multi-Omics Data to Understand the Broader Biological Context of the (828-836) Peptide

Modern biological research leverages high-throughput "omics" technologies to generate a comprehensive view of complex systems. nih.gov Integrating different layers of omics data—such as genomics, transcriptomics, and proteomics—can reveal hidden biological regularities and provide a more complete picture than any single data type alone. nih.govnih.govfrontiersin.org

The broader biological context and significance of an immune response against the TOP2A (828-836) peptide remain unknown. A major future direction is to apply multi-omics approaches to place this specific immune response within the larger landscape of cellular and systemic regulation. This could involve:

TCR Repertoire Sequencing: Performing deep sequencing of the TCR repertoire in patient cohorts to determine the frequency and clonal diversity of T-cells potentially reactive to the (828-836) epitope.

Integrated Immune Profiling: Combining scRNA-seq of T-cells with proteomic analysis of serum cytokines and genomic data from the same individuals. This would allow researchers to correlate the presence of (828-836)-specific T-cells with specific gene expression signatures, inflammatory profiles, and genetic predispositions.

Systems Biology Modeling: Using the integrated multi-omics datasets to build computational models that can predict how a T-cell response to the (828-836) epitope might be influenced by other biological pathways or how it might impact disease progression in cancer or autoimmunity. rsc.org

Summary of Proposed Research

SectionKey Research GapProposed Future Directions
7.1. Peptide-MHC-TCR Interactions Unknown MHC restriction and structural basis of recognition.MHC binding assays, X-ray crystallography of the trimolecular complex, biophysical analysis of binding kinetics.
7.2. T-Cell Mapping Unidentified T-cell lineages and subsets that recognize the epitope.In vitro T-cell stimulation, multi-color flow cytometry for phenotyping, single-cell RNA sequencing for deep characterization.
7.3. Autoimmunity Role No data on the peptide's involvement in TOP2A-related autoimmunity.Screening for reactive T-cells in patient cohorts, investigating molecular mimicry, studying epitope spreading in animal models.
7.4. Research Tools Lack of specific reagents to detect and study epitope-specific T-cells.Development of pMHC tetramers, creation of engineered T-cell reporter lines, generation of monoclonal antibodies.
7.5. Multi-Omics Integration The peptide's role is not understood in a broader biological context.TCR repertoire sequencing, integrated analysis of genomics, transcriptomics, and proteomics; computational systems biology modeling.

Q & A

Q. What experimental factors influence the cleavage efficiency of Topoisomerase II-alpha in vitro, and how can they be optimized?

The cleavage activity of Topoisomerase II-alpha is highly dependent on divalent metal ions. Mn²⁺, Ca²⁺, and Co²⁺ enhance DNA cleavage levels compared to Mg²⁺, with Mn²⁺ and Ca²⁺ producing ~4-fold higher cleavage . To optimize assays, use 1–2 mM concentrations of thiophilic metals (e.g., Mn²⁺) for substrates with 3′-sulfur substitutions, and include controls with hard metals (e.g., Mg²⁺) to validate specificity. Rapid-quench kinetic setups are recommended for time-resolved analysis of cleavage-ligation equilibria .

Q. How can researchers distinguish between Topoisomerase II-alpha and II-beta isoforms in functional studies?

Isoform-specific antibodies (e.g., ab219321 for Topo IIα) validated via Western blotting (1:1000 dilution) or immunohistochemistry (1 µg/ml) are critical . For functional differentiation, utilize ATP-competitive inhibitors like QAP1 derivatives, which show isoform-selective inhibition profiles . Additionally, Topo IIα preferentially relaxes positively supercoiled DNA, while IIβ lacks this activity, enabling plasmid-based assays to discriminate isoform contributions .

Q. What methodologies are recommended for quantifying Topo II-alpha expression in clinical tumor samples?

Avoid conventional immunohistochemistry (IHC) due to variability in cutoff thresholds. Instead, employ quantum dot-based quantitative systems (QD-IIQAS), which offer higher precision for TOP2A biomarker analysis in triple-negative breast cancer (TNBC) . Fluorescence in situ hybridization (FISH) is also reliable for detecting TOP2A gene amplifications/deletions, correlating with anthracycline responsiveness .

Advanced Research Questions

Q. How can contradictory clinical data on TOP2A’s predictive value for anthracycline response be resolved?

Discrepancies arise from heterogeneous detection methods (e.g., IHC vs. FISH) and variable thresholds for "positive" status. Standardize protocols using QD-IIQAS for quantitative TOP2A protein measurement and pair with FISH to assess gene copy number variations. Meta-analyses should stratify patients by both protein expression and genetic alterations, as TOP2A deletions (not just amplifications) influence chemoresistance .

Q. What mechanisms underlie the differential repair of Topo II-induced DNA damage, and how do they impact drug resistance?

Etoposide-induced Topo II-DNA covalent complexes are repaired predominantly via homologous recombination (HR) rather than non-homologous end joining (NHEJ). Use GFP reporter cassettes to quantify HR efficiency in cell lines; HR-proficient tumors (e.g., BRCA1/2-mutated cancers) may resist Topo II inhibitors due to efficient damage repair . To overcome resistance, combine Topo II poisons with PARP inhibitors to exploit synthetic lethality in HR-deficient contexts .

Q. Why do ATP-competitive Topo II inhibitors show limited efficacy in vivo despite in vitro activity?

Fluorinated inhibitors like [18F]-18 and [18F]-19b exhibit poor tumor accumulation and rapid blood clearance due to suboptimal pharmacokinetics. Improve probe design by introducing hydrophilic moieties (e.g., PEGylation) to enhance bioavailability. Preclinical evaluation should include PET imaging in xenograft models to assess tumor targeting and metabolic stability .

Q. How do bioflavonoids act as Topo II poisons, and what structural insights guide their use in combinatorial therapies?

Bioflavonoids (e.g., genistein) inhibit DNA ligation by interacting with the TOPRIM domain of Topo II, stabilizing cleavage complexes. Mutagenesis studies suggest residues D541 and N574 are critical for binding . To enhance specificity, synthesize derivatives with modified hydroxylation patterns and test isoform selectivity using purified Topo IIα/IIβ in DNA relaxation assays .

Methodological Considerations

Q. What controls are essential for validating Topo II-alpha activity in replication termination studies?

(i) Deplete Topo IIα via siRNA or CRISPR prior to replication initiation; (ii) use catalytic inhibitors (e.g., ICRF-193) to block enzyme activity during late replication phases. Monitor replication fork progression using DNA fiber assays and quantify decatenation delays via pulsed-field gel electrophoresis .

Q. How can computational modeling advance the design of Topo II-alpha inhibitors?

Perform molecular docking with the ATP-binding domain (PDB: 1ZXM) to prioritize compounds with high binding affinity. Use MD simulations to assess stability of inhibitor-enzyme complexes. Validate predictions with in vitro DNA cleavage assays and cytotoxicity screens in Topo IIα-overexpressing cell lines (e.g., SK-BR-3) .

Q. What strategies improve the detection of Topo II-beta’s role in transcriptional regulation?

Genome-wide mapping via ChIP-seq in Mycobacterium smegmatis revealed Topo II-beta enrichment at highly transcribed regions. Apply similar approaches in mammalian cells, combining chromatin immunoprecipitation with next-generation sequencing. Use transcription inhibitors (e.g., α-amanitin) to dissect Topo II-beta’s role in resolving R-loop-associated topological stress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.